1,3-dimethyl-1H-pyrazole-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound. It belongs to the class of pyrazoles, which are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of a thiol group at the 4-position and methyl groups at the 1 and 3 positions makes this compound unique. Pyrazoles are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-dimethyl-1H-pyrazole-4-thiol can be synthesized through various methods. One common approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives in the presence of sulfur sources. For example, the reaction of acetylacetone with hydrazine hydrate and elemental sulfur under reflux conditions can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the pyrazole ring.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Electrophilic reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Cyclization: Cyclization reactions often require acidic or basic catalysts and elevated temperatures.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Substitution: Alkylated or acylated pyrazoles.
Cyclization: Fused heterocyclic compounds.
Scientific Research Applications
1,3-dimethyl-1H-pyrazole-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. Additionally, the pyrazole ring can interact with biological receptors, influencing signal transduction pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole-5-thiol: Similar structure but with the thiol group at the 5-position.
1,3-dimethyl-1H-pyrazole-4-amine: Contains an amino group instead of a thiol group at the 4-position.
1,3-dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group at the 4-position
Uniqueness
1,3-dimethyl-1H-pyrazole-4-thiol is unique due to the presence of the thiol group at the 4-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for the formation of disulfide bonds and other sulfur-containing derivatives, making it a valuable compound in various chemical and biological applications .
Properties
CAS No. |
1493355-09-1 |
---|---|
Molecular Formula |
C5H8N2S |
Molecular Weight |
128.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.